3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
Preparation Methods
The synthesis of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves a multi-step process. Initially, dichloroacetic acid reacts with 2,2,2-trifluoroethanol under anhydrous conditions to form dichloroacetic acid trifluoroethyl ester. This intermediate then reacts with ammonia to yield this compound[2][2]. Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under suitable conditions[][3].
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for various biochemical assays and is utilized in the study of protein interactions and functions . Additionally, its unique chemical properties make it valuable in organic synthesis and medicinal chemistry research .
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s trifluoroethyl group enhances its binding affinity to these targets, facilitating its role in biochemical assays . The exact pathways and molecular targets can vary depending on the specific application and experimental conditions.
Comparison with Similar Compounds
3-(2-chloroacetyl)-1-(2,2,2-trifluoroethyl)urea can be compared to other similar compounds, such as:
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound shares a similar structure but lacks the carbonyl group, which affects its reactivity and applications[][2].
2-amino-N-(2,2,2-trifluoroethyl)acetamide: This compound has an amino group instead of a chlorine atom, leading to different chemical properties and uses[][2].
The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds[2][2].
Properties
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3N2O2/c6-1-3(12)11-4(13)10-2-5(7,8)9/h1-2H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKURPKYGSRQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)NCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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